N-(4-Bromophenyl)tetrahydropyridazine-1(2H)-carbothioamide
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Overview
Description
N-(4-Bromophenyl)tetrahydropyridazine-1(2H)-carbothioamide is a chemical compound characterized by the presence of a bromophenyl group attached to a tetrahydropyridazine ring with a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)tetrahydropyridazine-1(2H)-carbothioamide typically involves the reaction of 4-bromophenylhydrazine with a suitable precursor that forms the tetrahydropyridazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)tetrahydropyridazine-1(2H)-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(4-Bromophenyl)tetrahydropyridazine-1(2H)-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)tetrahydropyridazine-1(2H)-carbothioamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)tetrahydropyridazine-1(2H)-carbothioamide
- N-(4-Fluorophenyl)tetrahydropyridazine-1(2H)-carbothioamide
- N-(4-Methylphenyl)tetrahydropyridazine-1(2H)-carbothioamide
Uniqueness
N-(4-Bromophenyl)tetrahydropyridazine-1(2H)-carbothioamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that may enhance the compound’s properties compared to its analogs.
Properties
CAS No. |
61653-59-6 |
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Molecular Formula |
C11H14BrN3S |
Molecular Weight |
300.22 g/mol |
IUPAC Name |
N-(4-bromophenyl)diazinane-1-carbothioamide |
InChI |
InChI=1S/C11H14BrN3S/c12-9-3-5-10(6-4-9)14-11(16)15-8-2-1-7-13-15/h3-6,13H,1-2,7-8H2,(H,14,16) |
InChI Key |
ZXMLVSPWPZIMED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(NC1)C(=S)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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